5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
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Overview
Description
5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is a complex organic compound featuring a diazepine ring fused with an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Construction of the Diazepine Ring: The diazepine ring is formed by cyclization reactions involving appropriate diamines and carbonyl compounds.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with phenylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Scalability: Adapting the synthesis for large-scale production, ensuring cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and indole moieties.
Reduction: Reduction reactions can modify the diazepine ring, potentially altering its pharmacological properties.
Substitution: The phenyl group on the piperazine ring can be substituted with various functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced diazepine derivatives.
Substitution Products: Functionalized piperazine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Neuropharmacology: Investigated for its effects on neurotransmitter systems, potentially useful in treating disorders like depression and anxiety.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Explored as a lead compound for developing new medications targeting central nervous system disorders.
Therapeutic Agents: Potential use as therapeutic agents due to its pharmacological properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one involves interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects. Key pathways involved include:
Serotonin Receptors: Modulation of serotonin receptors, which play a crucial role in mood regulation.
Dopamine Receptors: Interaction with dopamine receptors, influencing reward and motivation pathways.
Comparison with Similar Compounds
Similar Compounds
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: Another piperazine derivative with similar structural features.
2-(4-phenylpiperazin-1-yl)pyrimidine-5: A compound with a piperazine ring attached to a pyrimidine core.
Uniqueness
5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is unique due to its fused diazepine-indole structure, which imparts distinct pharmacological properties. This structure allows for specific interactions with neurotransmitter receptors, making it a valuable compound in neuropharmacological research.
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
10-[(4-phenylpiperazin-1-yl)methyl]-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one |
InChI |
InChI=1S/C21H21N5O/c27-21-18-7-4-8-19-20(18)16(13-22-19)14-23-26(21)15-24-9-11-25(12-10-24)17-5-2-1-3-6-17/h1-8,13-14,22H,9-12,15H2 |
InChI Key |
QNBSXSKBBWBQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C3=C4C(=CC=C3)NC=C4C=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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